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Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer,

capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2] Their

biocompatibility, biodegradability, and low toxicity make them ideal drug delivery vehicles.[3][4]

The inclusion of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), an anionic phospholipid,

into the liposomal membrane imparts a negative surface charge, influencing the vesicle's

stability and interaction with biological systems.[5] In healthy cells, phosphatidylserine is

typically restricted to the inner leaflet of the plasma membrane, but its exposure on the outer

leaflet is a key signal for apoptosis, triggering recognition by phagocytes.[6]

Immunoliposomes represent an advanced, targeted drug delivery strategy, where antibodies or

their fragments are conjugated to the liposome surface.[7][8] This modification enables active

targeting to specific cells or tissues that overexpress the corresponding antigen, such as tumor

cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[8][9] This

document provides detailed protocols for the formulation of DOPS-containing

immunoliposomes, from initial vesicle preparation to antibody conjugation and characterization.

I. Principle of DOPS-Containing Immunoliposomes
The formulation strategy combines the physicochemical properties of DOPS with the specific

targeting capabilities of monoclonal antibodies.
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Role of DOPS: The anionic nature of DOPS contributes to the liposome's overall surface

charge, which can prevent aggregation and influence biodistribution.[5] The surface potential

of liposomes changes significantly with increasing DOPS content, leveling off at around 10%

DOPS.[6]

Role of Helper Lipids: Neutral lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

are often included to modulate membrane fluidity. Cholesterol is a critical component that

enhances bilayer packing, modulates rigidity, and improves the stability and drug retention of

liposomes.[3][9]

Stealth and Conjugation: A poly(ethylene glycol) (PEG) layer is commonly incorporated (e.g.,

using DSPE-PEG) to create "stealth" liposomes. This hydrophilic layer reduces clearance by

the mononuclear phagocyte system, prolonging circulation time.[9][10] The distal end of

some PEG chains is functionalized with a reactive group (e.g., maleimide) to facilitate the

covalent attachment of antibodies.[10]

Active Targeting: Antibodies conjugated to the liposome surface recognize and bind to

specific antigens on target cells, triggering internalization and subsequent drug release.[7]

[11] This active targeting mechanism increases drug concentration at the desired site of

action.[9]

II. Experimental Protocols
Protocol 1: Preparation of DOPS-Containing Liposomes
via Thin-Film Hydration and Extrusion
This protocol is a widely used method for producing unilamellar vesicles with a homogenous

size distribution.[12][13]

Materials:

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Cholesterol
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DSPE-PEG(2000)-Maleimide (for subsequent antibody conjugation)

Chloroform or a chloroform:methanol mixture[14]

Hydration Buffer (e.g., PBS, pH 7.4)

Round-bottom flask

Rotary evaporator

Extruder device

Polycarbonate membranes (e.g., 0.2 µm and 0.1 µm pore sizes)[13]

Methodology:

Lipid Film Formation:

1. Dissolve DOPS, DOPC, Cholesterol, and DSPE-PEG(2000)-Maleimide in the desired

molar ratio in chloroform in a round-bottom flask. A typical starting ratio might be

DOPC:DOPS:Cholesterol:DSPE-PEG(2000)-Maleimide at 55:10:30:5.

2. Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature

above the lipid phase transition temperature to evaporate the organic solvent.[9]

3. Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of

the flask.[12] Further dry under high vacuum for at least 2 hours to remove residual

solvent.

Hydration:

1. Hydrate the lipid film by adding the aqueous hydration buffer (which may contain a

hydrophilic drug for passive encapsulation).[9]

2. Agitate the flask by vortexing or gentle shaking above the lipid phase transition

temperature. This process detaches the lipid film, forming large, multilamellar vesicles

(MLVs).[14]
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Size Reduction by Extrusion:

1. To achieve a uniform size distribution, the MLV suspension is subjected to extrusion.[15]

2. Assemble the extruder with a polycarbonate membrane, starting with a larger pore size

(e.g., 0.2 µm) if necessary to prevent fouling.[14][15]

3. Ensure the extruder and lipid suspension are maintained at a temperature above the lipid's

phase transition temperature (Tc).[14]

4. Force the liposome suspension through the membrane multiple times (typically 11-21

passes).[13]

5. Repeat the extrusion process using the final desired pore size membrane (e.g., 100 nm) to

produce large unilamellar vesicles (LUVs) with a homogenous size distribution.[16]

Protocol 2: Drug Loading into Liposomes
Drugs can be loaded into liposomes via passive or active methods.[9]

A. Passive Loading: This method involves encapsulating the drug during the liposome

formation process.[9] It is suitable for both hydrophilic and lipophilic drugs.

Hydrophilic Drugs: Dissolve the drug in the hydration buffer before adding it to the dry lipid

film (Step 2.1 in Protocol 1).[9] Encapsulation efficiency can be low.[9]

Lipophilic Drugs: Co-dissolve the drug with the lipids in the organic solvent before forming

the thin film (Step 1.1 in Protocol 1).[9]

B. Active (Remote) Loading: This technique is used for drugs that can be ionized and involves

loading the drug into pre-formed liposomes, driven by a transmembrane gradient (e.g., pH or

ion gradient).[9][17] This method can achieve very high encapsulation efficiencies.[9]

Prepare empty liposomes as described in Protocol 1, using an acidic buffer for hydration

(e.g., citrate buffer, pH 4.0).

Remove the external acidic buffer and replace it with a buffer of neutral or alkaline pH (e.g.,

PBS, pH 7.4) using dialysis or size exclusion chromatography. This creates a pH gradient
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(acidic inside, neutral outside).[18]

Add the weakly basic drug to the external buffer. The un-ionized form of the drug will diffuse

across the lipid bilayer into the liposome's acidic core.[19]

Inside the liposome, the drug becomes protonated (charged) and can no longer diffuse back

across the membrane, effectively trapping it inside.[18]

Protocol 3: Antibody Conjugation via Maleimide-Thiol
Chemistry
This protocol describes the covalent coupling of a thiolated antibody to the maleimide-

functionalized PEG on the liposome surface.[10]

Materials:

DOPS-containing liposomes with DSPE-PEG(2000)-Maleimide (from Protocol 1)

Monoclonal antibody (mAb) specific to the target antigen

Reducing agent (e.g., DTT or TCEP) to generate free thiol groups on the mAb

Reaction Buffer (e.g., HEPES, pH 6.5-7.5)

Size exclusion chromatography column (e.g., Sephadex G-25)

Methodology:

Antibody Thiolation (Reduction):

1. Dissolve the mAb in a suitable buffer.

2. Add a reducing agent (e.g., TCEP) to the mAb solution to reduce disulfide bonds in the

hinge region, exposing free sulfhydryl (thiol) groups.

3. Incubate the reaction mixture.

4. Remove the excess reducing agent using a desalting column.
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Conjugation Reaction:

1. Immediately mix the thiolated mAb with the maleimide-functionalized liposomes in the

reaction buffer. The maleimide group on the liposome surface reacts with the free thiol

group on the antibody to form a stable thioether bond.[10]

2. Incubate the mixture overnight at 4°C with gentle stirring.

Purification:

1. Remove unconjugated antibodies and other reactants by passing the mixture through a

size exclusion chromatography column. The larger immunoliposomes will elute first.

III. Data Presentation: Liposome Characterization
Proper characterization is essential to ensure the quality and reproducibility of the

immunoliposome formulation. Key parameters are summarized below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28921442/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Method
Typical Values for
DOPS-Liposomes

Purpose

Particle Size &

Polydispersity Index

(PDI)

Dynamic Light

Scattering (DLS)

Mean Diameter: ~100

nm[6]PDI: < 0.2[3]

Determines the

average size and size

homogeneity of the

liposome population.

Homogeneity is

crucial for consistent

in vivo performance.

[15]

Zeta Potential
Electrophoretic Light

Scattering

-10 mV to -145 mV

(increases with DOPS

%)[6]

Measures surface

charge, which

indicates stability

against aggregation.

The negative charge

is contributed by

DOPS.[5]

Encapsulation

Efficiency (EE%)

Spectrophotometry,

Fluorometry, or HPLC

Highly variable (5-

30% for passive;

>90% for active

loading)[9]

Quantifies the amount

of drug successfully

entrapped within the

liposomes relative to

the total amount of

drug used.

Antibody Conjugation

Efficiency

Protein quantification

assays (e.g., BCA,

Bradford) or ELISA

Variable; depends on

reaction conditions

Determines the

amount of antibody

successfully coupled

to the liposome

surface.

Morphology

Transmission Electron

Microscopy (TEM) or

Cryo-TEM

Spherical vesicles

Visualizes the shape

and lamellarity of the

liposomes.

In Vitro Drug Release Dialysis Method Dependent on lipid

composition and

Assesses the rate at

which the

encapsulated drug is
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environment (e.g., pH,

temperature)[20]

released from the

liposome under

simulated

physiological

conditions.

Stability

Monitor Size, PDI, and

Drug Leakage over

time at 4°C[20]

Should remain stable

for a defined period

(e.g., weeks)[20]

Evaluates the physical

and chemical stability

of the formulation

during storage.[21]

IV. Visualizations
Workflow and Structural Diagrams
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Protocol 1: Liposome Preparation

Protocol 2: Drug Loading Protocol 3: Antibody Conjugation

1. Dissolve Lipids
(DOPC, DOPS, Chol, DSPE-PEG-Mal)

in Organic Solvent

2. Create Thin Lipid Film
(Rotary Evaporation)

3. Hydrate Film with Buffer
(Forms MLVs)

4. Extrusion
(e.g., through 100nm filter)

Passive Loading:
Drug added during
Hydration (Step 3)

Option 1

DOPS-Liposomes (LUVs)

Active Loading:
Drug added to pre-formed
liposomes with pH gradient

Option 2

2. Incubate mAb-SH with
Maleimide-Liposomes

Drug-Loaded LiposomesDrug-Loaded Liposomes

1. Reduce Antibody
(Expose -SH groups)

3. Purification
(Size Exclusion Chromatography)

Final DOPS-Immunoliposome

Click to download full resolution via product page
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Caption: Experimental workflow for the formulation of drug-loaded DOPS-containing

immunoliposomes.
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Caption: Schematic of a DOPS-containing immunoliposome with an encapsulated drug.
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Immunoliposome

Target Cell (e.g., Cancer Cell)

DOPS-Immunoliposome

Target Antigen/
Receptor

1. Binding

Antibody

Cell Membrane Endosome

2. Receptor-Mediated
Endocytosis Drug Release

(e.g., due to low pH)
3. Internalization Therapeutic Effect

4. Action

Click to download full resolution via product page

Caption: Targeted delivery and uptake mechanism of a DOPS-immunoliposome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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